molecular formula C4H9NOS B8684979 N-Ethyl-2-sulfanylacetamide CAS No. 20939-05-3

N-Ethyl-2-sulfanylacetamide

Cat. No.: B8684979
CAS No.: 20939-05-3
M. Wt: 119.19 g/mol
InChI Key: SBGGZIBNXNOCEV-UHFFFAOYSA-N
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Description

N-Ethyl-2-sulfanylacetamide is a sulfur-containing acetamide derivative characterized by an ethyl group attached to the nitrogen atom and a sulfanyl (thioether) group at the α-position of the acetamide backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the thioether group and lipophilicity from the ethyl substituent.

Properties

CAS No.

20939-05-3

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

N-ethyl-2-sulfanylacetamide

InChI

InChI=1S/C4H9NOS/c1-2-5-4(6)3-7/h7H,2-3H2,1H3,(H,5,6)

InChI Key

SBGGZIBNXNOCEV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CS

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide ()

  • Structural Differences : Incorporates a 2-ethylphenyl group on the nitrogen and a 4-methylphenylsulfanyl moiety.
  • Key Comparisons: The methylphenyl group enhances steric bulk and electron-donating effects compared to the simpler ethyl group in N-Ethyl-2-sulfanylacetamide.
  • Reactivity : The methyl substituent on the phenyl ring could stabilize the sulfanyl group against oxidation relative to unsubstituted analogues .

2,2′-(1,2-Ethanediyldisulfanediyl)bis(N-phenylacetamide) ()

  • Structural Differences : Features a disulfide bridge (-S-S-) linking two acetamide units.
  • Key Comparisons: The disulfide bond introduces redox sensitivity, enabling cleavage under reducing conditions, unlike the stable thioether in this compound. Higher molecular weight (due to the bis-acetamide structure) may reduce membrane permeability compared to the monomeric target compound.
  • Applications: Potential as a prodrug or in controlled-release systems due to disulfide reactivity .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

  • Structural Differences : Contains a nitro group, chloro substituent, and methylsulfonyl moiety.
  • The sulfonyl group (oxidized sulfur) enhances polarity and hydrogen-bonding capacity compared to the thioether in this compound.
  • Biological Relevance : Nitro-substituted acetamides are intermediates in heterocyclic drug synthesis, suggesting possible antimicrobial or anticancer applications .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide ()

  • Structural Differences: Includes a diethylaminoethyl group and a phenylacetamide backbone.
  • Key Comparisons :
    • The tertiary amine introduces basicity, improving water solubility under acidic conditions (via protonation), unlike the neutral this compound.
    • The phenyl group enhances aromatic interactions but reduces conformational flexibility.
  • Pharmacological Potential: Aminoethyl groups are common in CNS-targeting drugs, hinting at neuroactive properties .

N-Ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide ()

  • Structural Differences : Contains a hydroxyethylphenylsulfanyl group and dual N-ethyl/N-methyl substitution.
  • Key Comparisons :
    • The hydroxyethyl group enables hydrogen bonding, improving aqueous solubility relative to this compound.
    • Steric hindrance from N-methyl may reduce enzymatic degradation, enhancing metabolic stability.
  • Synthetic Utility : Hydroxy groups are common handles for further functionalization (e.g., esterification) .

N-(2,5-Dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide ()

  • Structural Differences : Combines dimethoxyphenyl and tetrazolylsulfanyl groups.
  • Key Comparisons: Methoxy groups are electron-donating, stabilizing the sulfanyl moiety against oxidation.
  • Bioactivity : Tetrazole-containing compounds are prevalent in antihypertensive and antiviral agents .

Comparative Data Table

Compound Sulfur Group Type Key Substituents Polarity Potential Applications
This compound Thioether N-Ethyl Moderate Organic synthesis, intermediates
N-(2-Ethylphenyl)-...acetamide Thioether 4-Methylphenyl, 2-Ethylphenyl Low Bioactive scaffolds
2,2′-(Ethanediyldisulfanediyl)... Disulfide Bis-acetamide Moderate Prodrug systems
N-(4-Chloro-2-nitrophenyl)... Sulfonyl Nitro, Chloro High Heterocyclic drug synthesis
N-[2-(Diethylamino)ethyl]... None Diethylaminoethyl, Phenyl High (basic) CNS-targeting agents
N-Ethyl-2-{[4-(1-hydroxyethyl)... Thioether Hydroxyethylphenyl, N-Methyl Moderate-High Solubility-enhanced derivatives
N-(2,5-Dimethoxyphenyl)... Thioether Dimethoxyphenyl, Tetrazolyl Moderate Antihypertensive/antiviral leads

Research Findings and Implications

  • Reactivity Trends : Thioether-containing compounds (e.g., this compound) exhibit greater stability than disulfides but are less polar than sulfonyl analogues.
  • Solubility Optimization: Amino () and hydroxy () groups improve water solubility, critical for drug development.

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